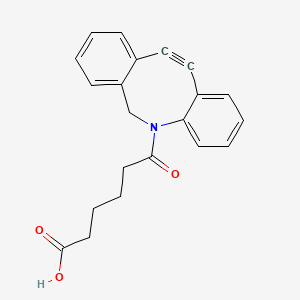

DBCO-C6-acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

DBCO-C6-acid can be synthesized through the functionalization of primary or secondary amines with the dibenzocyclooctyne moiety in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . The extended six-carbon spacer arm in this compound improves its solubility in organic solvents like dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the functionalization of amines with the dibenzocyclooctyne moiety, followed by purification and quality control to ensure high purity and stability of the final product .

化学反应分析

Copper-Free Click Chemistry with Azides

The DBCO moiety undergoes SPAAC with azides, forming stable triazole adducts. Key findings:

- Kinetics : Reactions complete within 1–2 hours at RT

- Efficiency : >90% conversion under physiological conditions

- Solvent compatibility : Works in PBS, DMSO, or aqueous buffers

Mechanistic Pathway :DBCO C6 acid+R N3SPAACTriazole conjugate No Cu catalyst [2][3]Table 2: Reaction Efficiency Comparison

| Azide Substrate | Conversion (%) | Conditions | Source |

|---|---|---|---|

| N3-PEG3-NH2 | 92 | PBS, 25°C, 2h | |

| Azido-dg-Her 4 | 88 | DMSO, 22h | |

| Small-molecule azide | 95 | H2O/DMSO, 1h |

Carboxylic Acid-Mediated Conjugations

The C6-terminal carboxylate enables:

- Amide coupling : NHS/EDC activation to amines (e.g., proteins, peptides)

- Metal coordination : Binds to Fe³⁺/Ga³⁺ for radiopharmaceutical applications

Case Study : Conjugation to deferoxamine (DFO):

- Activation : this compound + DFO-mesylate (1:1 eq)

- Reaction : 48h at RT under N₂ atmosphere

- Purification : Acetone precipitation (69% yield)

Stability and Reactivity Profile

- Thermal stability : Decomposes >150°C

- pH tolerance : Stable at pH 5–9

- Interference resistance : No cross-reactivity with thiols, amines, or ketones

Critical limitation : Slow reaction kinetics with sterically hindered azides (e.g., macromolecular azides require >24h for full conversion) .

Analytical Validation Methods

- HPLC-MS : Retention time 4.12–4.15 min (C18 column, 0.1% FA/ACN gradient)

- UV quantification : λmax = 309 nm (DBCO absorbance)

- nMS analysis : M24+ charge state at m/z 6050.12

This comprehensive profile establishes this compound as a robust tool for bioconjugation, with well-characterized reactivity under physiologically relevant conditions. Its dual functionality enables sequential conjugation strategies critical for advanced drug delivery systems and diagnostic probes.

科学研究应用

Applications in Bioconjugation

DBCO-C6-acid is widely used in bioconjugation strategies, particularly for labeling proteins, peptides, and nucleic acids. The following are notable applications:

Protein Labeling

This compound facilitates the labeling of proteins with azide-modified probes. This application is crucial for studying protein interactions and dynamics within biological systems. A study demonstrated that this compound could be effectively used to label antibodies for imaging applications .

Peptide Synthesis

In peptide synthesis, this compound has been employed to create peptide conjugates via strain-promoted alkyne-azide cycloaddition (SPAAC). This method allows for the selective attachment of azide-containing peptides to DBCO-modified surfaces or other biomolecules without the need for metal catalysis .

Nucleic Acid Conjugation

The compound is also utilized in nucleic acid chemistry, where it aids in the attachment of azide-labeled oligonucleotides to various substrates or carriers. This application is vital for developing diagnostic tools and therapeutic agents .

Case Studies

The following case studies illustrate the practical applications of this compound in research:

Advantages of this compound

The use of this compound offers several advantages:

- Copper-Free Reactions : Enables bioorthogonal reactions without copper ions, minimizing potential cytotoxicity.

- High Reactivity : Exhibits high reactivity with azides under mild conditions, facilitating efficient conjugation.

- Enhanced Stability : The six-carbon spacer arm improves the stability and solubility of conjugates in various solvents .

作用机制

DBCO-C6-acid exerts its effects through strain-promoted alkyne-azide cycloaddition. The dibenzocyclooctyne group in this compound reacts specifically with azide groups, forming a stable triazole linkage without the need for a catalyst . This reaction is highly efficient and selective, making this compound a valuable tool in bioconjugation and labeling applications .

相似化合物的比较

Similar Compounds

DBCO-acid: Similar to DBCO-C6-acid but without the extended six-carbon spacer arm.

DBCO-PEG4-acid: Contains a polyethylene glycol spacer, improving solubility and reducing non-specific binding.

DBCO-PEG12-acid: Features a longer polyethylene glycol spacer for enhanced solubility and reduced non-specific interactions.

Uniqueness

This compound is unique due to its extended six-carbon spacer arm, which improves its solubility in organic solvents and enhances the stability of the conjugates formed. This makes it particularly suitable for applications requiring high stability and solubility .

生物活性

DBCO-C6-acid, also known as dibenzocyclooctyne (DBCO) C6 acid, is a bioorthogonal reagent widely used in chemical biology for its unique properties in click chemistry. It serves as a non-activated building block for synthesizing complex molecules, particularly in copper-free ligation applications. This compound has garnered significant interest due to its ability to facilitate selective labeling and targeting of biomolecules without interfering with cellular processes.

- Molecular Formula : C21H19NO3

- Molecular Weight : 333.83 g/mol

- CAS Number : 1425485-72-8

- Solubility : Soluble in DMSO, DMF, dichloromethane (DCM), THF, and chloroform.

- Purity : Greater than 95% (HPLC)

- Appearance : Slightly grey to slightly orange solid

- Storage Conditions : -20°C, desiccated

These properties make this compound suitable for various applications in bioconjugation and drug delivery systems.

This compound functions through bioorthogonal click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction allows for the selective conjugation of biomolecules tagged with azide groups to those functionalized with DBCO, facilitating the development of targeted therapies and imaging agents without the need for copper catalysts, which can be toxic to cells .

Case Studies and Research Findings

-

Targeting Tumor Cells

A study demonstrated the use of this compound in a bioorthogonal click-targeting strategy for breast cancer treatment. The researchers glycoengineered tumor cells with high-density azide groups using Ac4ManNAz. The subsequent reaction with DBCO-modified nanocomposites significantly enhanced cellular uptake and tumor-specific distribution, achieving a 96.1% inhibition rate in tumor growth . -

Protein Ligation

Another research focused on enhancing native chemical ligation (NCL) using this compound. By incorporating DBCO into peptides through Click-Assisted NCL (CAN), the ligation kinetics were accelerated. This method showed promise in synthesizing longer peptides that are otherwise challenging to produce due to slow reaction rates . -

Vibrational Reporting

Research involving azido-modified amino acids demonstrated that when DBCO was used in conjunction with these amino acids, it could serve as a vibrational reporter in proteins. This application allows for monitoring local hydration changes within protein environments, showcasing the versatility of this compound beyond traditional applications .

Comparative Table of Applications

属性

IUPAC Name |

6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c23-20(11-5-6-12-21(24)25)22-15-18-9-2-1-7-16(18)13-14-17-8-3-4-10-19(17)22/h1-4,7-10H,5-6,11-12,15H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRLBCOFKPVQLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。